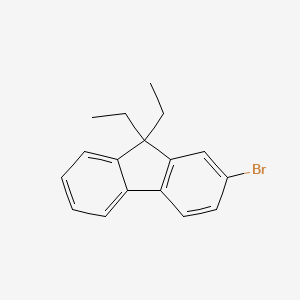

2-Bromo-9,9-diethylfluorene

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-9,9-diethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Br/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18)11-16(14)17/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXPGCTYMKCLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478034 | |

| Record name | 2-Bromo-9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287493-15-6 | |

| Record name | 2-Bromo-9,9-diethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-9,9-diethylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Functionalization Strategies for 2 Bromo 9,9 Diethylfluorene and Its Derivatives

Precursor Synthesis and Alkylation at the C9 Position

The journey to 2-bromo-9,9-diethylfluorene begins with the modification of the fluorene (B118485) molecule, specifically at the C9 position. This initial step is critical as it imparts stability and solubility, which are essential for solution-processable materials.

The alkylation of the fluorene core at the C9 position is a fundamental step in preventing the formation of undesirable fluorenone defects, which can act as emission quenchers in optoelectronic devices. The acidic nature of the C9 protons facilitates their removal by a base, generating a nucleophilic carbanion that readily reacts with alkyl halides.

A common method for diethylation involves the use of a strong base, such as sodium hydroxide (B78521) or potassium tert-butoxide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). chemicalbook.comvulcanchem.com The reaction often employs a phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBAC), to facilitate the reaction between the aqueous base and the organic-soluble fluorene. chemicalbook.com The fluorene is first deprotonated, and the resulting anion then undergoes a nucleophilic substitution with an ethylating agent, typically ethyl iodide or ethyl bromide. The process is generally carried out under an inert atmosphere to prevent oxidation. chemicalbook.com It is often necessary to perform the reaction sequentially to ensure disubstitution, as monosubstituted products can also form. cdnsciencepub.com

An alternative approach involves using potassium ethylate in ethanol, which has been shown to drive the reaction to completion over several days. cdnsciencepub.com The choice of base and solvent system can significantly impact the reaction time and yield. For instance, the use of metal alkoxides in THF under anhydrous and oxygen-free conditions has been reported as a high-yield method. google.com

| Base | Solvent | Catalyst | Alkylating Agent | Temperature | Reaction Time | Yield |

| NaOH (50% aq.) | DMSO | TEBAC | Iodomethane | Room Temp. | 4 h | 98% (for dimethyl) chemicalbook.com |

| Potassium tert-butoxide | THF | None | Iodomethane | Not specified | Not specified | Not specified vulcanchem.com |

| Potassium Ethylate | Ethanol | None | Benzaldehyde | 45°C | 3 days | Not specified cdnsciencepub.com |

Note: The table includes data for methylation as a representative example of C9 alkylation, illustrating typical reaction conditions.

The introduction of alkyl groups at the C9 position is not merely for stability; it profoundly influences the molecule's properties and subsequent reactivity. The 9,9-diethyl substituents enhance the solubility of the fluorene unit, which is crucial for the synthesis and processing of polymers and oligomers used in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org

The steric bulk of the diethyl groups can influence the conformation of polymers derived from these monomers, affecting the packing of polymer chains in the solid state and, consequently, their chiroptical and electronic properties. acs.org For instance, the non-coplanar structure induced by these substituents can inhibit intermolecular interactions, leading to higher luminescence efficiency. koreascience.kr

From a reactivity standpoint, the C9 position is particularly sensitive to oxidation. researchgate.netmdpi.com Disubstitution at this position prevents this and ensures the long-term stability of the resulting materials. researchgate.netmdpi.com Furthermore, the electronic nature of the C9 substituents can have a subtle effect on the electronic properties of the fluorene ring system, as observed through techniques like carbon-13 NMR spectroscopy. acs.org The substituents at C9 primarily affect the thermal properties of fluorene derivatives, while substitutions at the C-2 and C-7 positions have a more significant impact on the optical properties. researchgate.net

Strategies for Diethylation of the Fluorene Core

Targeted Bromination and Multi-functionalization Approaches

With the C9 position secured, the next step involves the selective functionalization of the aromatic rings of the fluorene core. Bromination is a key reaction that introduces a versatile handle for further chemical modifications.

The synthesis of this compound is typically achieved through the electrophilic bromination of 9,9-diethylfluorene. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS). nih.gov The reaction is often carried out in a solvent like propylene (B89431) carbonate at room temperature. nih.gov Another method involves using cuprous bromide (CuBr) in dry carbon tetrachloride. The regioselectivity of the bromination, favoring the C2 position, is a result of the directing effects of the fused benzene (B151609) rings.

The resulting this compound is a key intermediate. The bromine atom can be readily converted into other functional groups or used as a coupling site in various cross-coupling reactions. For example, it can undergo Friedel-Crafts acetylation to introduce a keto group. nih.gov

For many applications, particularly in polymer synthesis, a difunctional monomer is required. The synthesis of 2,7-dibromo-9,9-diethylfluorene (B177170) is therefore a common objective. This is typically achieved by reacting 9,9-diethylfluorene with an excess of the brominating agent. For example, reaction with bromine in dichloromethane (B109758) can yield the 2,7-dibrominated product. iucr.org

The synthesis of 2,7-dibromo-9,9-diethylfluorene allows for the creation of symmetrical molecules and polymers. The two bromine atoms can be subsequently functionalized, for instance, through metal-halogen exchange with n-butyllithium (n-BuLi), followed by reaction with an electrophile like dimethylformamide (DMF) to yield a dialdehyde (B1249045). ucf.edu This dialdehyde can then be used to build more complex structures. ucf.edu

| Starting Material | Brominating Agent | Solvent | Product |

| 9,9-diethylfluorene | N-Bromosuccinimide (NBS) | Propylene Carbonate | This compound nih.govnih.gov |

| 9,9-diethylfluorene | Cuprous Bromide (CuBr) | Carbon Tetrachloride | This compound |

| 9,9-diethylfluorene | Bromine | Dichloromethane | 2,7-Dibromo-9,9-diethylfluorene iucr.org |

Selective Bromination at the C2 Position

Advanced Coupling Reactions for Polymer and Oligomer Synthesis

This compound and its dihalogenated counterparts are pivotal precursors for the synthesis of conjugated polymers and oligomers through various cross-coupling reactions. These reactions enable the extension of the π-conjugated system, which is essential for the desired electronic and optical properties of the final materials.

Palladium-catalyzed coupling reactions, such as the Suzuki and Heck reactions, are widely employed. In a Suzuki coupling, the bromo-functionalized fluorene is reacted with a boronic acid or ester derivative in the presence of a palladium catalyst and a base. koreascience.krnih.gov This methodology has been used to synthesize a variety of fluorene-based copolymers with tailored properties. koreascience.krresearchgate.net For instance, 2-bromo-7-t-butyl-9,9-diethylfluorene has been coupled with 9,10-anthracene diboronic acid to create blue light-emitting materials. koreascience.kr

The Heck coupling reaction provides another route to extend the conjugation, typically by reacting the bromo-fluorene derivative with a vinyl compound. acs.orgucf.edu For example, 2,7-dibromo-9,9-diethylfluorene can be coupled with styrenic monomers to produce polymers with alternating fluorene and vinylene units. acs.org

Furthermore, Buchwald-Hartwig amination is used to introduce arylamine groups, which are excellent hole-transporting moieties. nih.gov This reaction involves the palladium-catalyzed coupling of the bromo-fluorene with an amine. These advanced coupling reactions provide a powerful toolbox for the design and synthesis of a vast array of functional materials based on the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com For this compound, these reactions facilitate the extension of conjugation and the synthesis of functional materials. The general reactivity order for aryl halides in these couplings is I > OTf > Br >> Cl. mdpi.com

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. libretexts.orgnih.gov This reaction is particularly valuable in polymer chemistry, where it is employed in a step-growth mechanism known as Suzuki Polycondensation (SPC) to synthesize conjugated polymers. libretexts.org

In the context of this compound, it can serve as a monomer in polycondensation reactions. For instance, its derivatives can be coupled with diboronic acids or esters to create fluorene-based polymers. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). A typical catalytic system for this transformation involves a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base, commonly aqueous potassium carbonate (K₂CO₃), in a solvent mixture like THF/water. koreascience.kr

For example, a derivative, 2-bromo-7-t-butyl-9,9-diethyl fluorene, was successfully coupled with 9,10-anthracene diboronic acid using Pd(PPh₃)₄ and 2 M aqueous K₂CO₃ in THF. koreascience.kr The reaction was refluxed for 48 hours under a nitrogen atmosphere to yield a blue light-emitting material containing both fluorene and anthracene (B1667546) units. koreascience.kr

Table 1: Example of Suzuki-Miyaura Coupling with a this compound Derivative

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product |

|---|

This interactive table summarizes the conditions for a Suzuki-Miyaura coupling reaction involving a derivative of this compound. koreascience.kr

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine base. organic-chemistry.orgrsc.org This reaction is instrumental in synthesizing conjugated enynes and has been widely applied to fluorene derivatives to create materials for OLEDs. researchgate.net

The reaction can be performed under mild conditions, often at room temperature. wikipedia.org The versatility of the Sonogashira coupling allows for the synthesis of highly soluble and strongly fluorescent oligo(fluorene ethynylene)s (OFEs) by reacting bromofluorene derivatives with acetylenic compounds. researchgate.net These reactions play a key role in the synthesis of new materials and nano-molecular devices. researchgate.net

Table 2: Typical Conditions for Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | General Conditions |

|---|

This interactive table outlines the general components and conditions for a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base. wikipedia.org This reaction is a key method for substituting alkenes and forming C-C bonds. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. libretexts.org

Derivatives of this compound have been successfully employed in Heck coupling reactions to synthesize novel dyes. For example, 2-bromo-7-N,N-diphenylamino-9,9-diethylfluorene was coupled with 4-vinylbenzene phosphonic acid diethyl ester and 4-nitrostyrene. ucf.edu The reactions were conducted using palladium(II) acetate (B1210297) (Pd(OAc)₂), tri-o-tolylphosphine (B155546) as the ligand, and triethylamine (B128534) (Et₃N) as the base in DMF at 75 °C, achieving near-quantitative yields (90-92%). ucf.edu

Table 3: Heck Coupling of a this compound Derivative

| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 2-bromo-7-N,N-diphenylamino-9,9-diethylfluorene | 4-vinylbenzene phosphonic acid diethyl ester | Pd(OAc)₂, tri-o-tolylphosphine | Et₃N | DMF | 75 °C, 15h | 92% |

This interactive table details specific examples of Heck coupling reactions with a functionalized this compound. ucf.edu

Sonogashira Coupling Reactions

Ullmann Coupling Reactions

The Ullmann reaction, a copper-catalyzed method, is traditionally used for the synthesis of symmetric biaryls. organic-chemistry.org A variation, the Ullmann-type condensation, facilitates copper-promoted nucleophilic aromatic substitution to form aryl ethers, thioethers, and amines from aryl halides. organic-chemistry.orgwikipedia.org These reactions typically require higher temperatures (often over 200°C) and stoichiometric amounts of copper compared to their palladium-catalyzed counterparts like the Buchwald-Hartwig amination. wikipedia.org

In the synthesis of precursors to functionalized fluorenes, Ullmann-type couplings are employed. For instance, the synthesis of 2-bromo-7-N,N-diphenylamino-9,9-diethylfluorene involves an Ullmann-type coupling between a dibrominated diethylfluorene and diphenylamine (B1679370). ucf.edu The Goldberg reaction, a specific type of Ullmann condensation for C-N bond formation, involves the reaction of an aryl halide with an amine, often catalyzed by copper(I) iodide and a ligand like phenanthroline. wikipedia.org

Buchwald-Hartwig Amination Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of synthetic chemistry due to its broad substrate scope and high functional group tolerance, largely replacing harsher classical methods. wikipedia.org The mechanism proceeds via oxidative addition of the aryl halide to Pd(0), association of the amine, deprotonation, and finally, reductive elimination to yield the aryl amine. libretexts.org

This methodology has been applied to bromo-fluorene derivatives to introduce amine functionalities. For example, 7-bromo-9,9-diethylfluorene-2-carbaldehyde was coupled with various arylamines using a palladium catalyst and a non-nucleophilic base like cesium carbonate (Cs₂CO₃). nih.gov In another instance, 2-(7-bromo-9,9-diethyl-2-fluorenyl)benzothiazole was reacted with 3-hydroxydiphenylamine (B363952) using a catalyst system of Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and dppf (diphenylphosphinoferrocene) with sodium t-butoxide as the base under microwave irradiation. derpharmachemica.com

Table 4: Example of Buchwald-Hartwig Amination with a this compound Derivative

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Product |

|---|

This interactive table shows the conditions for a Buchwald-Hartwig amination involving a complex derivative of this compound. derpharmachemica.com

Precision Synthesis and Controlled Polymerization Techniques

While standard Suzuki-Miyaura polycondensation is a powerful tool, achieving precise control over polymer molecular weight, dispersity (Ð), and end-group functionality can be challenging due to its step-growth nature. nih.gov To address this, chain-growth polycondensation methods have been developed.

One such advanced technique is the Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP). nih.gov This method allows for the synthesis of conjugated polymers in a controlled, living fashion. In SCTP, the palladium catalyst remains associated with a single polymer chain throughout its growth, transferring along the backbone as new monomer units are added. This "living" characteristic enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low Ð), and well-defined end-groups. nih.gov

The SCTP of monomers derived from fluorene, such as potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate, has been successfully demonstrated. nih.gov By analogy, monomers derived from this compound could be employed in SCTP to produce precisely controlled polyfluorene architectures, which is crucial for optimizing performance in high-tech applications like organic electronics.

Anionic Polymerization for Uniform Molecular Weights

Annulation Strategies for Fused Fluorene Systems (e.g., Benzo[b]fluorenes)

Annulation, or ring-fusion, strategies are employed to extend the π-conjugated system of the fluorene core, leading to polycyclic aromatic hydrocarbons like benzo[b]fluorenes. These larger, more rigid structures often exhibit distinct electronic and optical properties.

A prominent strategy involves a two-step, one-pot procedure that begins with a palladium-catalyzed cycloisomerization followed by a base-mediated retro-aldol condensation. This method can construct benzo[a]fluorene frameworks from haloarenes and diarylethynes without requiring ortho-functionalized starting materials. Another powerful approach is the combination of Suzuki-Miyaura coupling with an acid-catalyzed Friedel-Crafts reaction. beilstein-journals.org This multistep protocol first builds an ortho-formylbiaryl intermediate, which then undergoes Grignard addition and subsequent acid-catalyzed cyclization to form the fluorene ring. beilstein-journals.org

More recent and atom-economical methods have also been developed. These include:

Gold-catalyzed A³-coupling: A one-pot synthesis from aldehydes, alkynes, and amines proceeds through an A³-coupling and a formal [4+2] thermal cyclization to form benzo[b]fluorenes, with water as the only byproduct. rsc.org

Photochemical Conversion: Alkynylated chalcones can be directly converted into substituted benzo[b]fluorenes via irradiation with UV-A light in a continuous flow reactor. acs.org

Enyne–Allene Cascades: Benzannulated enediynes can be treated with a base like potassium tert-butoxide to generate enyne–allene intermediates, which then undergo a Schmittel cascade cyclization to yield 5-aryl-11H-benzo[b]fluorenes. beilstein-journals.org

Metal-catalyzed Rearrangement: A spirobiindandione, derived from dibenzylmalonic acid, can undergo a zinc-mediated rearrangement to assemble the benzo[b]fluorenone core. researchgate.netmjcce.org.mk

These diverse strategies provide multiple pathways to access complex, fused fluorene systems, enabling the targeted synthesis of materials for advanced applications.

Csp³–H Functionalization Approaches

While much of fluorene chemistry focuses on modifying the aromatic backbone (Csp²–H bonds), the functionalization of the Csp³–H bonds at the 9-position offers a direct route to modify the solubilizing alkyl groups and introduce new functionalities. This approach is challenging but provides an elegant way to tune the properties of 9,9-dialkylfluorene derivatives without altering the conjugated system.

A notable advancement in this area is the use of nickel catalysis. rsc.org A specific protocol utilizes a nickel complex with an SNS pincer ligand to achieve the selective synthesis of both alkylated and alkenylated fluorenes. rsc.org This transformation operates through an "acceptorless dehydrogenation" and "borrowing hydrogen" mechanism. In this process, the catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde and then facilitates the condensation of the aldehyde with the fluorene at the C9 position to form a 9-alkylidenefluorene intermediate. The borrowed hydrogen is then returned to hydrogenate the double bond, yielding the final 9-alkylated fluorene product. rsc.org This method works for a wide range of alcohols, including aliphatic alcohols, and represents a highly efficient and selective route for Csp³–H functionalization. rsc.org

| Catalyst System | Reactant | Product Type |

| Nickel / SNS Pincer Ligand | Alcohol | 9-Alkylated Fluorene |

| Nickel / SNS Pincer Ligand | Alcohol with distal double bond | 9-Alkenylated Fluorene |

This table summarizes the outcomes of the nickel-catalyzed Csp³–H functionalization of the fluorene core using different alcohol reactants.

Electronic Structure and Optical Properties of 2 Bromo 9,9 Diethylfluorene Based Materials

Electronic Structure Characterization

The arrangement of electrons in molecular orbitals and their ability to move within the molecular framework are critical determinants of a material's electronic behavior. For 2-Bromo-9,9-diethylfluorene and its derivatives, these properties are intricately linked to the fluorene (B118485) core, the bromine substituent, and the diethyl groups at the C9 position.

Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter that governs the electronic and optical properties of a molecule. In fluorene-based materials, this energy gap can be tuned by introducing various substituents. missouristate.edu Electron-donating groups tend to decrease the HOMO-LUMO gap by raising the energy levels of both orbitals, while electron-withdrawing groups have the opposite effect. missouristate.edu

For instance, in a blue light-emitting material incorporating a 9,9-diethylfluorene moiety, the HOMO and LUMO energy levels were determined to be -5.6 eV and -2.7 eV, respectively, resulting in a band gap of 2.9 eV. koreascience.kr This band gap is characteristic of materials that emit in the blue region of the visible spectrum. koreascience.kr Theoretical calculations on related fluorene derivatives functionalized with imidazole (B134444) chromophores have also been employed to understand the electronic transitions and predict the optical properties. researchgate.net The introduction of different functional groups, such as diphenylamine (B1679370) or di-p-tolylamine, can further modify the ground-state polarization and influence the HOMO-LUMO levels. nih.gov

The table below presents HOMO-LUMO data for a representative material incorporating the 9,9-diethylfluorene unit.

| Property | Value |

| HOMO Energy Level | -5.6 eV |

| LUMO Energy Level | -2.7 eV |

| Band Gap | 2.9 eV |

Data for a blue light-emitting material containing a 9,9-diethylfluorene moiety. koreascience.kr

π-Electron Conjugation and Electron Delocalization

The fluorene core provides a rigid, planar structure that facilitates extensive π-electron conjugation, a key feature for efficient charge transport. This extended conjugation allows for significant electron delocalization, which is fundamental to the application of these materials in organic semiconductors and light-emitting diodes. nbinno.com The presence of the bromine atom and the diethyl groups at the 9-position further influences the electron distribution within the molecule.

Derivatives of 2-Bromo-9,9-dimethylfluorene, a closely related compound, are noted for their π-electron conjugation, high fluorescence, and electron delocalization, making them suitable for use in non-linear optical (NLO) materials and as conducting polymers in various electronic devices. chemicalbook.comchemdad.com The delocalization of electron density is not limited to the fluorene backbone but can also extend to aryl groups on end-cappers in more complex molecular architectures. rsc.org

Intramolecular Charge Transfer (ICT) Mechanisms

In molecules featuring both electron-donating and electron-accepting moieties, photoexcitation can lead to a phenomenon known as intramolecular charge transfer (ICT). This process is characterized by the movement of electron density from the donor to the acceptor part of the molecule, resulting in an excited state with a significant dipole moment.

Materials based on this compound can be designed to exhibit ICT. For example, in donor-acceptor substituted fluorene compounds, the fluorescence emission is understood to arise from an excited state with ICT character. nih.gov This is often evidenced by solvatochromism, where the emission wavelength shifts with the polarity of the solvent. nih.govutexas.edu A bathochromic (red) shift in emission with increasing solvent polarity is a hallmark of ICT, indicating a more stabilized, polar excited state. nih.gov In some cases, the introduction of specific receptor moieties can lead to ICT from a lone pair of electrons to the fluorene core. koreascience.kr The design of D–π–A (donor–π–acceptor) push-pull fluorophores incorporating a diethylfluorene spacer has been shown to result in excellent ICT and positive solvatochromism. rsc.org

Photophysical Characterization

The interaction of this compound-based materials with light is a defining aspect of their functionality, particularly in applications like OLEDs and fluorescent sensors.

Photoluminescence Efficiency and Quantum Yield

Photoluminescence (PL) efficiency, often quantified by the quantum yield (ΦF), is a measure of a material's ability to emit light after absorbing it. High quantum yields are desirable for efficient light-emitting devices.

In a study of V-shaped molecules containing a 9,9-diethylfluorene unit, the fluorescence quantum efficiency was found to be influenced by intermolecular interactions and the rigidity of the molecular structure. lookchemmall.com For a blue light-emitting anthracene (B1667546) derivative incorporating 9,9-diethylfluorene, a high PL quantum yield of 0.70 was reported, using 9,10-diphenylanthracene (B110198) as a reference standard. koreascience.kr Star-shaped molecules with a triazine core and fluorene arms have also demonstrated high PL quantum yields ranging from 0.70 to 0.81. utexas.edu In contrast, a diarylethene fluorophore with a 9,9-diethylfluorene component exhibited a much lower emission quantum yield of 0.035, attributed to effective fluorescence quenching by a receptor moiety. koreascience.kr

The table below summarizes the photoluminescence quantum yields for selected materials containing the 9,9-diethylfluorene unit.

| Material | Quantum Yield (ΦF) |

| 9,10-bis-(9',9'-diethyl-7'-t-butyl-fluoren-2'-yl)anthracene (BETF) | 0.70 ± 10% |

| Star-shaped D-A compounds (TAM1-TAM3) | 0.70 - 0.81 |

| Diarylethene with azacrown ether and fluorene (L1) | 0.035 |

Quantum yields are often determined relative to a standard. koreascience.krutexas.edukoreascience.kr

Absorption and Emission Spectra Analysis

The absorption and emission spectra of a material reveal the wavelengths of light it absorbs and emits, which are fundamental to its color and potential applications.

For materials based on this compound, the absorption spectra typically show bands corresponding to π-π* transitions of the conjugated fluorene system. For example, a blue-emitting material containing this moiety exhibited absorption peaks characteristic of both the fluorene and anthracene units within its structure. koreascience.kr The emission spectra of these materials are often characterized by a distinct peak in the blue region of the spectrum. For instance, 9,10-bis-(9',9'-diethyl-7'-t-butyl-fluoren-2'-yl)anthracene (BETF) showed a PL maximum at 438 nm in solution and 440 nm in a thin film, indicating pure blue emission with minimal intermolecular interaction in the solid state. koreascience.kr

The table below provides absorption and emission data for a representative material.

| Material | Absorption Maxima (λabs) | Emission Maximum (λem) |

| 9,10-bis-(9',9'-diethyl-7'-t-butyl-fluoren-2'-yl)anthracene (BETF) | 350 nm, 370 nm, 395 nm | 438 nm (in solution) |

Data for a blue light-emitting material containing a 9,9-diethylfluorene moiety. koreascience.kr

Two-Photon Absorption (TPA) Cross-Sections and Action Cross-Sections

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to a higher energy state. This process is dependent on the square of the light intensity. The efficiency of TPA is quantified by the TPA cross-section (δ₂ₚₐ), typically measured in Goeppert-Mayer units (GM), where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.

Derivatives of this compound have been investigated for their TPA properties. For instance, a fluorene derivative, (E)-1-(2-(di-p-tolylamino)-9,9-diethyl-9H-fluoren-7-yl)-3-(thiophen-2-yl)prop-2-en-1-one, exhibited two distinct TPA bands. nih.gov The first band appeared around 640–680 nm with a maximum TPA cross-section of approximately 200–350 GM, while the second, more intense band was observed at 880–900 nm with a cross-section of 400–600 GM. nih.gov The TPA efficiency of this compound showed only a weak dependence on the polarity of the solvent. nih.gov

Systematic studies on fluorene derivatives have revealed that molecular structure significantly influences TPA cross-sections. Symmetrical molecules, such as one featuring a large π-conjugated system flanked by electron-withdrawing benzothiazole (B30560) groups, have demonstrated exceptionally high TPA cross-sections, with a peak value of 6000 GM at 600 nm. ucf.edu In contrast, other derivatives with phosphonate (B1237965) and nitro electron-withdrawing groups have shown more modest, yet significant, TPA cross-sections of 650 GM and 1300 GM, respectively. ucf.edu Further research on a series of six fluorene-based derivatives reported TPA cross-section values ranging from 700 to 5000 GM when excited into the two-photon allowed electronic state. nih.gov

The action cross-section, which is the product of the TPA cross-section and the fluorescence quantum yield, is a critical parameter for applications like two-photon excited fluorescence microscopy. While specific action cross-section values for this compound itself are not extensively detailed in the provided context, the high TPA cross-sections of its derivatives suggest their potential for such applications. nih.govucf.eduucf.edunih.gov

Table 1: Two-Photon Absorption (TPA) Cross-Sections of Selected Fluorene Derivatives

Aggregation-Induced Emission and Exciplex Formation

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While the broader class of fluorene derivatives has been studied for AIE, specific details on this compound are limited in the provided results. However, related compounds offer insights. For instance, a fluorene derivative, BPy-FL, exhibits blue emission in a THF solution but a strong greenish-yellow emission in the solid state, with a remarkable absolute quantum yield of 93%, indicating AIE characteristics. rsc.org This behavior is linked to the presence of the 9,9-diethyl-9H-fluorene ring, which can lead to twisted intramolecular charge transfer (TICT) effects in the solid state. rsc.org

Exciplex formation refers to the creation of an excited-state complex between an electron donor and an electron acceptor molecule. These exciplexes often exhibit a characteristic, red-shifted, and broad emission band compared to the emission of the individual molecules.

Studies on spin-cast films containing fluorene-linked dyes and bisphthalimide quenchers have demonstrated exciplex formation. nih.gov In these systems, the fluorene derivative acts as the π-linker within the dye molecule. nih.gov The formation and extent of the exciplex are dependent on the energy difference between the lowest unoccupied molecular orbitals (LUMOs) of the dye and the quencher. Complete exciplex formation was observed when this driving force exceeded 0.57 eV. nih.gov The emission energies of these exciplexes could be predicted by the energy difference between the LUMO of the bisphthalimide and the highest occupied molecular orbital (HOMO) of the dye. nih.gov Notably, these exciplexes displayed significantly longer lifetimes than the individual dyes, suggesting their potential in nonlinear photonics. nih.gov

Structure-Property Relationships in Optical Performance

Influence of 9,9-Diethyl Substituents on Photophysical Behavior

The substituents at the C-9 position of the fluorene core play a crucial role in determining the material's properties. The introduction of alkyl groups, such as the diethyl substituents in this compound, serves several important functions.

Primarily, the bulky diethyl groups prevent the planarization of the fluorene units when incorporated into polymers or in the solid state. This steric hindrance is essential for maintaining the solubility of fluorene-based materials in common organic solvents, which is a key requirement for solution-based processing techniques like spin-coating for device fabrication. researchgate.net

Furthermore, the non-coplanar structure imparted by the diethyl groups helps to suppress intermolecular interactions, such as π-π stacking, which can lead to aggregation-caused quenching (ACQ) of fluorescence. acs.orgresearchgate.net By mitigating these quenching pathways, the intrinsic fluorescence efficiency of the material can be preserved or even enhanced. For instance, the introduction of a 9,9-diethylfluorene moiety between a triphenylamine (B166846) (TPA) and an acridine (B1665455) unit resulted in a rigid, non-planar structure that effectively suppressed intermolecular interactions, leading to a strong, narrow deep-blue fluorescence with a high quantum yield. researchgate.net

While substitutions at the C-2 and C-7 positions are known to significantly affect both thermal and optical properties, the C-9 substituents, like the diethyl groups, primarily influence the thermal properties and solubility without drastically altering the fundamental electronic transitions responsible for the primary absorption and emission characteristics. researchgate.net

Impact of Peripheral Substituents and Conjugation Length on Emission Wavelength and Efficiency

The optical properties of this compound-based materials are highly tunable by modifying the peripheral substituents and extending the π-conjugation length.

Peripheral Substituents: The introduction of various functional groups at the periphery of the fluorene core, particularly at the C-2 and C-7 positions, can significantly alter the emission wavelength and quantum efficiency. Attaching electron-donating or electron-accepting groups can create intramolecular charge transfer (ICT) character in the excited state. semanticscholar.org For example, in donor-π-acceptor (D-π-A) type molecules based on a fluorene bridge, increasing the strength of the acceptor group leads to a red-shift in the emission wavelength. semanticscholar.orgnih.gov This is due to the stabilization of the LUMO, which reduces the HOMO-LUMO energy gap. nih.gov The emission of these D-π-A systems is often highly sensitive to solvent polarity, a phenomenon known as solvatochromism, further indicating the charge-transfer nature of the excited state. semanticscholar.orgresearchgate.net

Conjugation Length: Extending the π-conjugation length of the molecule by incorporating additional aromatic or vinylic units generally leads to a bathochromic (red) shift in both the absorption and emission spectra. ucf.edusemanticscholar.orgnih.gov This is because a larger conjugated system delocalizes the π-electrons over a greater area, lowering the energy of the excited state and thus the energy of the emitted photon. nih.gov For instance, in a series of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, the emission spectra were red-shifted upon increasing the length of the π-conjugation spacer. semanticscholar.orgnih.gov However, the relationship between conjugation length and fluorescence emission efficiency is not always straightforward. While extending conjugation can enhance molar absorptivity, it can also introduce additional non-radiative decay pathways, potentially lowering the quantum yield if not carefully designed. nih.gov

Table 2: Effect of Peripheral Substituents on the Emission of Fluorene Derivatives

Effects of Molecular Planarity and Rigidity

The planarity and rigidity of the molecular structure are critical factors that significantly influence the photophysical properties of this compound-based materials.

Molecular Rigidity: A rigid molecular structure is generally favorable for high fluorescence efficiency. lookchemmall.com Rigidity minimizes the energy loss through non-radiative pathways, such as vibrational and rotational relaxation, thus promoting the radiative decay of the excited state. lookchemmall.com Introducing structural elements that enhance rigidity, such as bridging units or forming cyclic structures, can lead to improved quantum yields. The high rigidity of the fluorene core itself contributes to its desirable luminescent properties. Furthermore, strong intermolecular interactions in the solid state can also impart rigidity to the molecules, leading to higher quantum efficiency. lookchemmall.com For example, the introduction of a 9,9-diethylfluorene moiety between a TPA and an acridine unit imparted high rigidity and non-planarity, which in turn suppressed intermolecular interactions and resulted in strong, narrow deep-blue fluorescence with a high quantum yield. researchgate.net

Charge Transport Phenomena in 2 Bromo 9,9 Diethylfluorene Based Organic Semiconductors

Fundamental Charge Transport Mechanisms

Charge transport in organic semiconductors can be broadly categorized into two main regimes: hopping transport, which is characteristic of structurally disordered systems, and band-like transport, which is observed in highly ordered crystalline structures. ep2-bayreuth.demdpi.com The specific mechanism that dominates in a 2-Bromo-9,9-diethylfluorene based material is largely determined by its molecular structure, solid-state morphology, and degree of order. researchgate.netmpg.de

In the majority of amorphous or polycrystalline organic semiconductors, including many polyfluorene derivatives, charge carriers are localized on individual molecules or conjugated segments of a polymer chain. ep2-bayreuth.demdpi.com Charge transport in these disordered systems occurs via a thermally activated process known as "hopping," where a charge carrier moves from one localized state to another. mdpi.comresearchgate.net This process is often described by models like the Gaussian Disorder Model (GDM), which posits that the charge carriers hop between sites with a Gaussian distribution of energies. aps.org

The current in these systems is typically dominated by charge carriers hopping between these randomly distributed disorder sites. aip.org This transport is non-dispersive at sufficiently high trap concentrations, where movement through the trap-state manifold becomes possible. aps.org Temperature-dependent conductivity measurements in polyfluorenes often suggest that thermally assisted variable-range hopping is the operative mechanism, rather than band transport. researchgate.net The mobility in such systems is highly dependent on temperature and the electric field. It is widely accepted that charge carrier mobility in the disordered organic semiconductors used in devices like OLEDs is determined by this hopping mechanism between localized states. aip.org

In contrast to the hopping mechanism, band-like transport can occur in highly purified and crystalline organic semiconductors. ep2-bayreuth.de In this regime, the strong intermolecular electronic coupling leads to the delocalization of charge carriers over multiple molecules, forming electronic bands similar to those in inorganic semiconductors. ep2-bayreuth.demdpi.com Charge carriers can move freely within these bands, and mobility is expected to decrease with increasing temperature due to scattering events, a characteristic signature of band transport. ep2-bayreuth.de

While less common for polymeric semiconductors, which are often disordered, band-like transport has been observed in certain highly ordered polyfluorene derivatives, particularly in their crystalline or liquid crystalline phases. ep2-bayreuth.deaps.org The formation of specific ordered structures, such as the β-phase in certain polyfluorenes, can lead to enhanced intramolecular and intermolecular order, facilitating more efficient charge transport that approaches the band-like regime. aps.orgtudelft.nl However, even in many molecular crystals, charge transport may be limited by impurities or structural defects, causing a transition back towards a hopping or trap-limited mechanism. ep2-bayreuth.de For most practical devices based on this compound derivatives, which often rely on solution-processed thin films, the disordered nature of the material makes hopping the predominant transport mechanism. researchgate.netaip.org

Many applications, especially OLEDs, require the efficient transport of both holes and electrons, a property known as bipolar charge transport. researchgate.net The ability of a material to conduct both types of carriers is crucial for achieving balanced charge injection and recombination within the emissive layer of a device, leading to higher efficiency. sgpcsakri.com

Fluorene-based materials, including those synthesized from this compound, can be designed to exhibit bipolar characteristics. researchgate.net This is often achieved by creating donor-acceptor architectures within the molecule, where an electron-donating moiety (like triphenylamine) is combined with an electron-accepting moiety (like phenanthroimidazole), often linked by a fluorene (B118485) spacer. researchgate.net Such designs help to balance the injection and transport of both holes and electrons. For instance, bipolar fluorescent emitters have been synthesized using a 9,9-diethylfluorene spacer to connect donor and acceptor units, demonstrating the versatility of this core structure in achieving balanced charge transport. researchgate.net The ability to tune the molecular structure allows for the optimization of both hole and electron mobility, which is essential for high-performance bipolar devices. pkusz.edu.cn

Band Transport in Crystalline Phases

Carrier Mobility Studies

Carrier mobility (μ), a measure of how quickly a charge carrier moves in response to an electric field, is a critical parameter for gauging the performance of an organic semiconductor. It is typically measured in units of cm²/Vs. High charge carrier mobility is desirable for efficient device operation. 20.210.105acs.org

The mobility of both holes and electrons can be determined experimentally using techniques such as the time-of-flight (TOF) method or by analyzing the space-charge limited current (SCLC) in single-carrier devices. sgpcsakri.comaip.orgd-nb.info For materials derived from this compound, mobility values can vary significantly depending on the final molecular structure and the processing conditions of the thin film.

Hole-transporting materials (HTMs) are a major application area for fluorene derivatives. A series of solution-processable HTMs based on a 9,9-diethylfluorene core with different fluorophenyl end caps (B75204) were synthesized and their hole mobilities were measured in hole-only devices (HODs). sgpcsakri.com These studies show that modifying the peripheral substituents can tune the mobility. For example, a derivative, tri-Fl-PyEyF, exhibited significantly improved device efficiency in OLEDs, which was attributed to its rational hole mobility and balanced charge transport. sgpcsakri.com

In another study, a polyfluorene copolymer (TFB) demonstrated a high, non-dispersive room-temperature hole mobility of approximately 0.01 cm²/Vs. aip.org While specific electron mobility data for this compound itself is not commonly reported, as it is a precursor, studies on related fluorene-based polymers and molecules show that electron mobility can also be significant, particularly in materials designed for bipolar or electron-transport applications. researchgate.netmdpi.com For example, ambipolar transport has been reported in diketopyrrolopyrrole-based polymers, with both electron and hole mobilities reaching values around 0.1 cm²/Vs. mdpi.com

Below is an interactive table summarizing hole mobility data for some representative organic semiconductors based on fluorene and related structures.

| Material | Measurement Technique | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Reference |

| TFB (Polyfluorene Copolymer) | Time-of-Flight (TOF) | ~1 x 10⁻² | N/A | aip.org |

| PFO (Poly(9,9-dioctylfluorene)) | Time-of-Flight (TOF) | 4 x 10⁻⁴ | N/A | aip.org |

| tri-Fl-PyEyF (9,9-diethylfluorene derivative) | Space-Charge Limited Current (SCLC) | 2.1 x 10⁻⁴ | N/A | sgpcsakri.com |

| di-Fl-PyEyF (9,9-diethylfluorene derivative) | Space-Charge Limited Current (SCLC) | 1.8 x 10⁻⁴ | N/A | sgpcsakri.com |

| Fl-PyEyF (9,9-diethylfluorene derivative) | Space-Charge Limited Current (SCLC) | 1.2 x 10⁻⁴ | N/A | sgpcsakri.com |

| PDQT (Diketopyrrolopyrrole-based polymer) | Thin-Film Transistor | 0.97 | N/A | mdpi.com |

| DPPT-TT (Diketopyrrolopyrrole-based semiconductor) | Thin-Film Transistor | 0.09 | 0.1 | mdpi.com |

N/A: Not Available

The charge carrier mobility in this compound based materials is not an intrinsic constant but is influenced by a multitude of factors at the molecular and supramolecular levels. acs.org

Energetic Disorder : This refers to the variation in the energy levels of the hopping sites, typically arising from conformational differences, impurities, or structural defects. aps.orgaip.org A large energetic disorder (often denoted by the parameter σ) leads to carriers getting trapped in low-energy sites, which significantly reduces mobility. aps.orgaip.org It is a key parameter in the Gaussian Disorder Model. aip.org

Positional Disorder : This relates to the random variations in the distance and relative orientation between adjacent molecules or polymer segments. acs.orgmpg.de This "off-diagonal" disorder affects the electronic coupling (transfer integral) between sites, which is a critical component of the hopping rate. acs.org Increased positional disorder weakens the electronic coupling, thus hindering charge transport.

Chain Conformations : In conjugated polymers like polyfluorenes, the conformation of the polymer backbone plays a crucial role. For example, poly(9,9-dioctylfluorene) (PFO) can exist in a disordered, "glassy" phase or a more ordered, planar "β-phase". aps.orgtudelft.nl The formation of the β-phase leads to a higher degree of organization and more planar chains, which enhances electronic coupling and results in significantly higher charge carrier mobility compared to the glassy phase. tudelft.nl The ethyl side chains in 9,9-diethylfluorene derivatives influence the resulting polymer's conformation and packing.

Hole and Electron Mobility Measurements

Device Physics and Charge Injection/Extraction in this compound Based Materials

The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), that incorporate materials derived from this compound is fundamentally governed by the physics of charge injection, transport, and extraction. This section delves into the critical factors that control these processes at the device level.

Understanding Charge Injection Barriers

Efficient injection of charge carriers (holes and electrons) from the electrodes into the active organic semiconductor layer is paramount for optimal device operation. The primary obstacle to this process is the energy barrier at the electrode-organic interface. This barrier arises from the mismatch between the work function of the electrode and the frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) for holes and the Lowest Unoccupied Molecular Orbital (LUMO) for electrons—of the organic material.

Fluorene-based materials, which can be synthesized using this compound as a key precursor, are known for their wide band gaps. aip.org This characteristic, while beneficial for applications like blue emitters, often leads to deep HOMO levels (high ionization potentials). aip.org Consequently, a significant energy barrier can form between the work function of a common anode material like poly(3,4-ethylenedioxythiophene)/poly(styrenesulphonic acid) (PEDOT:PSS) and the HOMO level of the fluorene derivative, impeding efficient hole injection. aip.org

To mitigate these injection barriers, several strategies are employed:

High Work Function Anodes: Utilizing materials with higher work functions, such as Molybdenum trioxide (MoO₃), can reduce the energy gap to the HOMO level of the hole-transporting layer, thereby facilitating more efficient hole injection. aip.org

Interfacial Layers: Introducing thin interfacial layers, or charge-injection layers (CILs), can help to better align the energy levels between the electrode and the organic semiconductor, effectively lowering the injection barrier.

Molecular Engineering: The HOMO and LUMO levels can be chemically tuned. By incorporating electron-donating or electron-withdrawing moieties into the final molecule derived from this compound, the frontier orbital energies can be adjusted to better match those of the electrodes.

Optimization of Charge Balance in Devices

For devices that rely on the recombination of electrons and holes, such as OLEDs, achieving a high charge balance is crucial for maximizing efficiency. An imbalance, where the mobility or injection rate of one type of charge carrier significantly exceeds the other, leads to several detrimental effects. The excess carriers may pass through the emissive layer without recombining, reducing the internal quantum efficiency. This imbalance can also shift the recombination zone towards one of the electrodes, where non-radiative quenching processes are more prevalent, further diminishing device performance. researchgate.net

The optimization of charge balance in devices utilizing materials derived from this compound involves a multi-faceted approach:

Heterostructure Engineering: A common and effective method is the use of a multi-layer device architecture. researchgate.net By inserting dedicated Hole-Transport Layers (HTLs) and Electron-Transport Layers (ETLs) between the emissive layer and the electrodes, the transport of each carrier type can be independently controlled. This compound is a documented precursor for polymers used as HTLs in OLEDs. itpa.lt

Tuning Layer Thickness: Adjusting the thickness of the various transport and emissive layers can help to control the transit time of carriers, ensuring they meet and recombine within the desired zone of the device. researchgate.net

Bipolar Host Materials: In phosphorescent OLEDs (PHOLEDs), the emissive guest molecules are often dispersed in a host material. The ideal host possesses bipolar charge transport characteristics, meaning it can transport both electrons and holes effectively. This ensures that both carrier types reach the guest emitter, leading to efficient recombination. The rational design of host materials with balanced mobilities is a key area of research. science.gov

Theoretical Modeling of Charge Transport

To understand and predict the charge transport properties of materials derived from this compound, several theoretical models are employed. These models provide a molecular-level insight into the factors that govern charge mobility.

Gaussian Disorder Models (GDMs)

In amorphously packed organic semiconductors, charge transport occurs via a "hopping" mechanism, where carriers jump between localized molecular sites. The Gaussian Disorder Model (GDM) is a widely accepted framework for describing this process. aip.org The model posits that the energetic landscape for charge carriers is not uniform due to structural disorder in the material. Instead, the energies of the hopping sites (the HOMO or LUMO levels of individual molecules) are assumed to follow a Gaussian statistical distribution, often referred to as the Density of States (DOS). aip.org

The key parameters that define charge mobility within the GDM are:

Energetic Disorder (σ): The standard deviation of the Gaussian DOS, representing the energetic breadth of the available hopping sites. A larger σ signifies greater disorder and generally leads to lower mobility.

Density of Hopping Sites (Nt): The total number of available molecules per unit volume that a charge carrier can hop to. aip.org

Zero-Field, Zero-Carrier Density Mobility (μ0): The intrinsic mobility in the hypothetical limit of no electric field, no charge carriers, and infinite temperature. aip.org

The GDM successfully explains the characteristic dependence of mobility on both the applied electric field and the charge carrier concentration observed in many disordered organic materials, including fluorene derivatives. aip.org

Below is a data table showing GDM parameters for various fluorene and carbazole (B46965) derivatives, illustrating the typical values obtained from analysis.

| Material | Disorder-Free Mobility (μ₀) (cm²/Vs) | Energetic Disorder (σ) (meV) | Reference |

|---|---|---|---|

| 2C1CBz (Fluorene Derivative) | 0.812 | - | spiedigitallibrary.org, researchgate.net |

| 2C1DAF (Fluorene Derivative) | 0.092 | - | spiedigitallibrary.org, researchgate.net |

| CBP (Carbazole Derivative) | 2.84 | - | spiedigitallibrary.org, researchgate.net |

| TPD | 0.38 | - | spiedigitallibrary.org, researchgate.net |

Marcus Theory for Electron Transfer Rates

At the most fundamental level, each "hop" in the charge transport process can be described as an electron (or hole) transfer reaction between two adjacent molecules. Marcus theory provides a powerful framework for calculating the rate of this transfer (ket). frontiersin.org The theory states that the rate is determined by two primary factors: the electronic coupling between the initial and final states (the transfer integral) and the energy required to deform the molecules and their surroundings during the charge transfer (the reorganization energy). frontiersin.org

The semi-classical Marcus rate equation is given by:

Where:

V is the transfer integral (electronic coupling).

λ is the reorganization energy.

h is Planck's constant.

kB is the Boltzmann constant.

T is the temperature.

ΔG⁰ is the change in Gibbs free energy for the transfer.

For hopping between identical molecules (a self-exchange reaction), ΔG⁰ is zero, and the equation simplifies. The key takeaway from Marcus theory for materials design is that to achieve high charge mobility, one must maximize the transfer integral (V) and minimize the reorganization energy (λ). frontiersin.org

Calculation of Transfer Integrals and Reorganization Energies

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are essential tools for estimating the key parameters of Marcus theory for materials derived from this compound.

Reorganization Energy (λ): The reorganization energy is the sum of energies associated with the geometric relaxation of the molecules upon a change in their charge state. frontiersin.org It consists of two main components:

The energy required to distort a neutral molecule to the geometry of its charged (cation or anion) state.

The energy released when the charged molecule relaxes from the geometry of the neutral molecule to its own equilibrium geometry.

Computationally, the reorganization energy for hole (λh) and electron (λe) transfer can be calculated using the following equations: frontiersin.org, frontiersin.org

λh = (E+(QN) - E+(Q+)) + (EN(Q+) - EN(QN)) λe = (E-(QN) - E-(Q-)) + (EN(Q-) - EN(QN))

Where:

EN(QN) is the energy of the neutral molecule at its optimized geometry.

E+(Q+) and E-(Q-) are the energies of the cation and anion at their respective optimized geometries.

E+(QN) and E-(QN) are the single-point energies of the cation and anion at the optimized geometry of the neutral molecule.

EN(Q+) and EN(Q-) are the single-point energies of the neutral molecule at the optimized geometries of the cation and anion, respectively.

A low reorganization energy is a hallmark of a good charge transport material. researchgate.net

Transfer Integral (V): The transfer integral, also known as electronic coupling (t), quantifies the strength of the electronic interaction between two adjacent molecules. frontiersin.org It is highly sensitive to the intermolecular distance and relative orientation, particularly the degree of π-orbital overlap. researchgate.net

A common method for calculating the transfer integral is the "Energy Splitting in Dimer" (ESID) approach. whiterose.ac.uk In this method, a dimer of the molecules is constructed in a relevant packing arrangement (e.g., π-stacked). The transfer integral for hole transport (Vh) is then calculated as half the energy difference between the HOMO and HOMO-1 orbitals of the dimer. Similarly, the electron transfer integral (Ve) is calculated as half the energy difference between the LUMO and LUMO+1 orbitals. whiterose.ac.uk

Vh = ½ (EHOMO - EHOMO-1) Ve = ½ (ELUMO+1 - ELUMO)

While direct calculations on this compound itself are less common, these theoretical methods are routinely applied to the advanced hole-transporting and emissive materials synthesized from it, providing crucial guidance for molecular design. researchgate.net

| Material Class/Derivative | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Reference |

|---|---|---|---|

| Fluorene Derivative (2C1CBz) | 0.291 | - | researchgate.net |

| Fluorene Derivative (2C1DAF) | 0.316 | - | researchgate.net |

| CBP | 0.290 | - | researchgate.net |

| TPD | 0.290 | - | researchgate.net |

| Dithienopicenocarbazole-Based NFA | 0.14 - 0.20 | 0.17 - 0.25 | frontiersin.org |

Computational and Theoretical Investigations of 2 Bromo 9,9 Diethylfluorene

Quantum Chemical Calculations (DFT and TD-DFT)

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful quantum chemical calculation methods that have been employed to explore the fundamental characteristics of 2-Bromo-9,9-diethylfluorene and related compounds. These calculations provide a molecular-level understanding of its behavior.

Geometry Optimization and Conformational Analysis

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. These calculations have shown that the fluorene (B118485) core can adopt a non-planar conformation. The introduction of bulky substituents can lead to a non-coplanar structure, which in turn inhibits intermolecular interactions. koreascience.kr This is a critical factor in achieving high luminescent efficiency and color purity in organic light-emitting diode (OLED) materials. koreascience.kr

Electronic Structure Prediction (HOMO-LUMO, Ionization Potentials, Electron Affinity)

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its performance in electronic devices. DFT calculations are instrumental in predicting these energy levels. For a related compound, 9,10-bis-(9',9'-diethyl-7'-t-butyl-fluoren-2'-yl)anthracene (BETF), the HOMO was calculated to be -5.6 eV, and the LUMO was determined to be -2.7 eV, resulting in a band gap of 2.9 eV. koreascience.kr In other fluorene derivatives, the introduction of different substituent groups has been shown to lower both HOMO and LUMO energy levels. rsc.org

These calculations are vital for designing materials with specific charge-transport properties. For instance, a shallow HOMO energy level is desirable for efficient hole injection in OLEDs. researchgate.net

| Property | Value (eV) | Method |

| HOMO | -5.6 | DFT |

| LUMO | -2.7 | DFT |

| Band Gap | 2.9 | DFT |

Table 1: Calculated electronic properties of a related fluorene derivative (BETF). koreascience.kr

Spectroscopic Property Simulations (UV-Vis, PL)

TD-DFT calculations are employed to simulate the ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectra of this compound. These simulations provide insights into the electronic transitions responsible for the observed optical properties. Theoretical calculations have been shown to be in good agreement with experimental absorption maxima. nih.govdtic.mil

For instance, in a series of diphenylaminofluorene-based chromophores, TD-DFT calculations successfully reproduced the red shifts observed in the absorption spectra, indicating an increase in intramolecular charge-transfer character. nih.gov The calculated absorption maxima were found to be consistent with experimental observations, lending credence to the computational methodology. nih.gov Furthermore, simulations can predict the effects of different substituents on the emission color, which is crucial for developing materials for specific applications like blue OLEDs. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. This approach complements the static picture provided by quantum chemical calculations.

Conformational Dynamics and Intermolecular Interactions

MD simulations can be used to explore the conformational landscape of this compound and understand how its structure fluctuates under different conditions. These simulations track the movement of each atom in the molecule over time, governed by a force field. mdpi.com This allows for the investigation of dynamic processes such as the rotation of the diethyl groups and the flexing of the fluorene backbone.

Understanding the intermolecular interactions is key to predicting how these molecules will arrange themselves in the solid state. The introduction of bulky, non-coplanar substituents is a strategy to inhibit intermolecular interactions, which can prevent aggregation and the formation of detrimental, non-emissive states. koreascience.kr

Predicting Aggregation Behavior

The aggregation of molecules in the solid state can significantly impact the performance of organic electronic devices. MD simulations can be used to predict how this compound molecules are likely to pack in a thin film. By simulating a system with many molecules, it is possible to observe the formation of aggregates and analyze their structure.

This predictive capability is invaluable for materials design, as it can help to identify molecules that are less prone to aggregation-caused quenching of luminescence. For example, the introduction of bulky substituents has been shown to result in a thermally stable amorphous film, which is a desirable characteristic for materials used in LEDs. koreascience.kr

In Silico Design and Virtual Screening of Derivatives

The strategic modification of the this compound scaffold is central to developing new materials for advanced applications, particularly in optoelectronics. In silico design and virtual screening have become indispensable tools in this process, allowing for the rapid evaluation of a vast chemical space of potential derivatives without the immediate need for extensive synthetic work. researchgate.netresearchgate.net Computational techniques, such as Density Functional Theory (DFT), are employed to model the electronic structure and predict the properties of hypothetical molecules derived from the parent compound. This approach enables researchers to pre-select candidates with the most promising characteristics for specific applications like Organic Light Emitting Diodes (OLEDs) or organic solar cells (OSCs). researchgate.netchemicalbook.com

Virtual screening involves the computational assessment of a library of derivatives against a set of desired property criteria. For instance, derivatives of this compound can be designed by introducing various electron-donating or electron-accepting groups at different positions on the fluorene core. researchgate.netnih.gov These virtual compounds are then computationally analyzed to predict key optoelectronic parameters. This pre-selection process significantly accelerates the discovery of high-performance materials by focusing synthetic efforts on a smaller, more promising set of molecules. researchgate.net

Structure-Property Relationship Predictions

A primary goal of computational investigation is to establish clear structure-property relationships. By systematically altering the structure of this compound derivatives in silico, researchers can correlate specific molecular features with changes in optoelectronic properties. Key parameters that are routinely calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and absorption spectra. researchgate.netsgpcsakri.com

For example, computational studies on 9,9-diethylfluorene derivatives designed for OLEDs show how the addition of different fluorinated phenyl groups can systematically alter the HOMO and LUMO levels. sgpcsakri.com The introduction of electron-withdrawing groups, such as cyano or sulfone moieties, can lower these energy levels, while electron-donating groups like arylamines can raise them. researchgate.netnih.gov This modulation is critical for tuning the charge injection and transport properties of the material to match other layers within an electronic device. sgpcsakri.com

The spatial arrangement of substituents also plays a crucial role. The dihedral angles between the fluorene core and any attached functional groups influence the degree of electronic conjugation, which in turn affects the absorption and emission wavelengths. Computational models can predict these conformational preferences, offering insight into how steric and electronic effects govern the final properties of the molecule.

Table 1: Predicted Optoelectronic Properties of Functionalized 9,9-Diethylfluorene Derivatives

This table presents data from computational studies on various derivatives, illustrating the impact of different functional groups on key electronic properties relevant to optoelectronic applications.

| Derivative Name | End-Capping Group | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (eV) | Source |

| Fl-PyEyF | 4-fluorophenyl | -5.49 | -1.32 | 4.17 | sgpcsakri.com |

| di-Fl-PyEyF | 3,5-difluorophenyl | -5.57 | -1.40 | 4.17 | sgpcsakri.com |

| tri-Fl-PyEyF | 2,4,6-trifluorophenyl | -5.65 | -1.14 | 4.51 | sgpcsakri.com |

Designing Materials with Tailored Optoelectronic Performance

The insights gained from structure-property relationship predictions enable the rational design of materials with optoelectronic characteristics tailored for specific device architectures. By understanding how different functional groups and substitution patterns affect molecular energy levels, charge transport capabilities, and light-absorption profiles, scientists can engineer novel derivatives of this compound. researchgate.netrsc.org

In the context of OLEDs, for instance, materials must have appropriate HOMO levels to facilitate efficient hole injection from the anode and high triplet energies to confine excitons within the emissive layer. sgpcsakri.com Computational screening allows for the identification of this compound derivatives that meet these stringent requirements. The design of molecules with specific donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures is a common strategy. researchgate.netnih.gov In these designs, the fluorene unit can act as a π-bridge or part of the donor segment, and by coupling it with suitable acceptor groups, the intramolecular charge transfer (ICT) characteristics can be fine-tuned, directly influencing the emission color and efficiency of the resulting OLED. researchgate.netnih.gov

For applications in dye-sensitized solar cells (DSSCs), the design goals are different. The ideal dye molecule should have a broad absorption spectrum to harvest more sunlight, a LUMO level that is higher than the conduction band of the semiconductor (e.g., TiO2) for efficient electron injection, and a HOMO level that is low enough for effective dye regeneration. researchgate.net Theoretical investigations guide the selection of donor and acceptor units to append to the fluorene core to achieve this specific energy level alignment and to maximize light absorption. researchgate.net This tailored approach, grounded in computational prediction, minimizes trial-and-error synthesis and accelerates the development of next-generation organic electronic materials. sgpcsakri.com

Applications of 2 Bromo 9,9 Diethylfluorene and Its Derivatives in Advanced Devices

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-bromo-9,9-diethylfluorene are instrumental in the development of high-performance OLEDs, particularly for achieving efficient and stable blue emission, which remains a critical challenge in display and lighting technology.

Emitter and Host Material Development for Blue Light Emission

The wide energy bandgap and high photoluminescence quantum yield of the fluorene (B118485) scaffold make its derivatives ideal candidates for blue-light-emitting materials. Researchers have extensively used this compound as a precursor to create both emitters that directly produce light and host materials that efficiently transfer energy to guest emitters.

A key strategy involves using the bromo-functional group to perform palladium-catalyzed Suzuki cross-coupling reactions. This method allows for the attachment of various aromatic groups to the fluorene core, tuning the optoelectronic properties of the final molecule. For instance, a blue light-emitting material, 9,10-bis-(9',9'-diethyl-7'-t-butyl-fluoren-2'-yl)anthracene (BETF), was synthesized starting from this compound. koreascience.kr The bulky 9,9-diethylfluorenyl groups attached to the anthracene (B1667546) core effectively suppress intermolecular aggregation, which typically quenches fluorescence and shifts emission away from the desired pure blue. koreascience.kr

Similarly, attaching aryl groups like naphthyl or pyrenyl at the 2- and 7-positions of the 9,9-diethylfluorene core has yielded a range of efficient blue-emitting materials. koreascience.krresearchgate.net A device using 2,7-di(1-naphthyl)-9,9-diethylfluorene as the emissive layer demonstrated strong electroluminescence. researchgate.net

Beyond acting as direct emitters, 9,9-diethylfluorene derivatives are exceptional host materials. Their high triplet energy allows for the efficient transfer of energy to phosphorescent blue dopants (guest emitters) without quenching them. A notable example is 2-(carbazol-9-yl)-7-(isoquinolin-1-yl)-9,9-diethylfluorene (CzFliq), which has been utilized as a blue host material in white OLEDs. mcmaster.ca The design of donor-π-acceptor (D-π-A) molecules, where the 9,9-diethylfluorene unit acts as a π-bridge or spacer, has also led to the development of deep-blue emitters. rsc.orgresearchgate.net

Device Architectures and Performance Optimization (Efficiency, Stability, Color Purity)

The performance of an OLED is critically dependent on its architecture, which consists of multiple layers of organic materials, each serving a specific function (e.g., hole injection, hole transport, emission, electron transport). Derivatives of this compound have been incorporated into various device structures to optimize efficiency, enhance operational stability, and improve color purity.

In a non-doped device architecture of ITO/CuPc/α-NPD/BETF/Alq3/LiF/Al, the BETF emitter (derived from this compound) produced a pure blue light with Commission Internationale de L'Eclairage (CIE) coordinates of (x = 0.15, y = 0.10) and an external quantum efficiency of 2.2 cd/A. koreascience.kr

Further performance enhancements are achieved by refining the device structure. For example, OLEDs using 2,7-dipyrenyl-9,9-dimethylfluorene (a related derivative) as the emitter in a standard architecture achieved a maximum efficiency of 4.8 cd/A. researchgate.net By introducing an additional hole-blocking layer, which confines charge carriers within the emissive layer, the efficiency was boosted to 5.2 cd/A, and the color purity was improved, yielding deep-blue emission with CIE coordinates of (x = 0.15, y = 0.21). researchgate.net

The table below summarizes the performance of several OLEDs incorporating derivatives of 9,9-diethylfluorene.

| Derivative Name | Device Role | Max. Efficiency | CIE Coordinates (x, y) | Reference |

| 9,10-bis-(9',9'-diethyl-7'-t-butyl-fluoren-2'-yl)anthracene (BETF) | Emitter | 2.2 cd/A | (0.15, 0.10) | koreascience.kr |

| 2,7-di(1-naphthyl)-9,9-diethylfluorene | Emitter/HTL | 2.8 cd/A | Not Specified | researchgate.net |

| MCFBI-fl-TPA (contains 9,9-diethylfluorene spacer) | Emitter | 8.2 cd/A | Not Specified | acs.org |

Table 1: Performance data of selected OLED devices featuring 9,9-diethylfluorene derivatives.

Role in Förster Resonance Energy Transfer (FRET) Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism where an excited "donor" molecule transfers its energy to a nearby "acceptor" molecule. celtarys.comnih.gov This process is highly distance-dependent, typically occurring over distances of less than 10 nanometers. celtarys.com The efficiency of FRET relies on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. celtarys.com

In the context of OLEDs, FRET is the fundamental principle behind doped emitter systems, which are widely used to achieve high efficiency and color purity. In such systems, a "host" material (the donor) is doped with a small amount of an "emitter" material (the acceptor). During device operation, the host molecules are electrically excited. Instead of emitting light themselves, they efficiently transfer their energy to the guest emitter molecules via FRET. rsc.org The guest molecules then release this energy as light, a process known as sensitized fluorescence. core.ac.uk

Derivatives of this compound are excellent host materials for FRET-based OLEDs due to their properties:

Wide Bandgap: Their high-energy electronic structure allows them to host a wide variety of lower-energy guest emitters (including blue, green, and red) without the energy back-transfer.

High Triplet Energy: This is particularly crucial for phosphorescent OLEDs (PHOLEDs), where they can transfer energy to triplet emitters without quenching them.